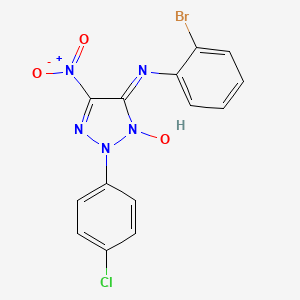
N-(2-bromophenyl)-2-(4-chlorophenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide
Overview
Description
N-(2-bromophenyl)-2-(4-chlorophenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide is a chemical compound that has been widely researched for its potential applications in the field of medicinal chemistry. It is a triazole derivative that has shown promising results in various studies for its pharmacological properties.
Mechanism of Action
The exact mechanism of action of N-(2-bromophenyl)-2-(4-chlorophenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide is not fully understood. However, it is believed to act by inhibiting various enzymes and pathways involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis in cancer cells and reduce the production of reactive oxygen species, which contribute to oxidative stress and inflammation.
Biochemical and physiological effects:
N-(2-bromophenyl)-2-(4-chlorophenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which contribute to inflammation and tissue damage. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting various enzymes and pathways involved in cell growth and division.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-bromophenyl)-2-(4-chlorophenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide is its wide range of pharmacological activities. It has been shown to exhibit anti-inflammatory, antioxidant, anticancer, and antimicrobial properties, making it a promising compound for further research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for research on N-(2-bromophenyl)-2-(4-chlorophenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could focus on investigating the mechanism of action of the compound in more detail, to better understand how it exerts its pharmacological effects. Additionally, further studies could be conducted to investigate the potential applications of this compound in the treatment of various diseases, including cancer, inflammation, and infections.
Scientific Research Applications
N-(2-bromophenyl)-2-(4-chlorophenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. The compound has been tested on various cell lines and animal models, and it has shown promising results in inhibiting the growth of cancer cells and reducing inflammation.
properties
IUPAC Name |
N-(2-bromophenyl)-2-(4-chlorophenyl)-3-hydroxy-5-nitrotriazol-4-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClN5O3/c15-11-3-1-2-4-12(11)17-13-14(21(23)24)18-19(20(13)22)10-7-5-9(16)6-8-10/h1-8,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUMMWAKNUGUSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C2C(=NN(N2O)C3=CC=C(C=C3)Cl)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-cyclopropyl-3-piperidinecarboxamide](/img/structure/B4186054.png)
![N-(4-methoxyphenyl)-2-[(2-phenylbutanoyl)amino]benzamide](/img/structure/B4186067.png)
![4-chloro-N-{5-[(2,2-dimethylhydrazino)sulfonyl]-2-methoxyphenyl}-N-methylbenzenesulfonamide](/img/structure/B4186079.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4186085.png)
![2,2,2-trifluoro-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4186093.png)
![3-{[4-(butylthio)phenyl]amino}-1-(4-nitrophenyl)-1-propanone](/img/structure/B4186100.png)
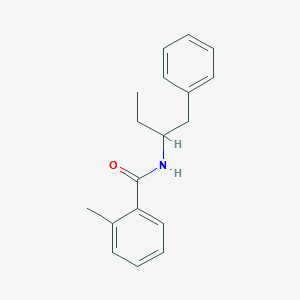
![methyl 5-methyl-7-(2-propoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4186112.png)
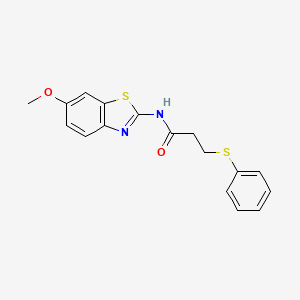
![4-(methylthio)-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B4186125.png)
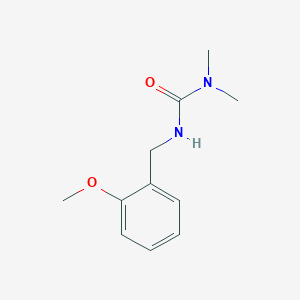
![4,7,7-trimethyl-3-oxo-N-[2-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4186136.png)
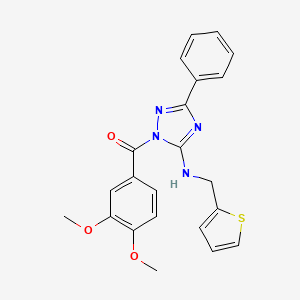
![N-ethyl-4-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4186140.png)